

# Introduction: The Imperative for Rigorous Structural Elucidation

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Phenyl L-Z-Isoleucinamide*

CAS No.: 134015-93-3

Cat. No.: B3098631

[Get Quote](#)

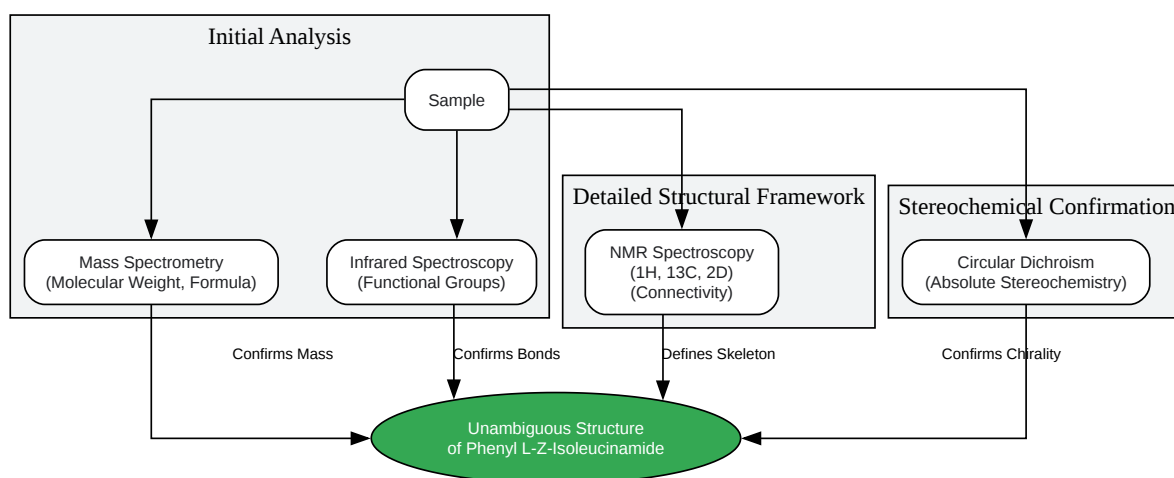
In the realm of drug development and peptide chemistry, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. **Phenyl L-Z-Isoleucinamide**, a derivative of the essential amino acid L-isoleucine, presents a fascinating case study for spectroscopic analysis. Its structure incorporates several key functional groups: a secondary amide, a benzyloxycarbonyl (Z or Cbz) protecting group, two distinct aromatic rings, and two chiral centers. The official IUPAC name for this compound is benzyl ((2S,3S)-3-methyl-1-oxo-1-(phenylamino)pentan-2-yl)carbamate, and its molecular weight is 340.42 g/mol.<sup>[1]</sup>

This guide provides a comprehensive, multi-technique approach to the structural elucidation of **Phenyl L-Z-Isoleucinamide**. We will move beyond a simple recitation of methods to explore the underlying causality behind experimental choices, ensuring that each step is part of a self-validating analytical system. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require not just data, but actionable intelligence on molecular structure and stereochemistry.

## Chapter 1: The Integrated Spectroscopic Workflow

A single spectroscopic technique provides only one piece of the structural puzzle. A robust analysis relies on the synergistic integration of multiple methods. Nuclear Magnetic Resonance (NMR) reveals the carbon-hydrogen framework and connectivity, Infrared (IR) spectroscopy identifies key functional groups, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and Chiroptical spectroscopy confirms the absolute stereochemistry.

The logical flow of analysis ensures that data from one technique informs and validates the interpretation of another, leading to an unambiguous structural assignment.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

## Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Scaffold

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ , we can deduce the connectivity and chemical environment of every atom in the molecule.

## Expertise & Causality: Experimental Design

The choice of solvent and NMR experiments is critical. For a peptide derivative like **Phenyl L-Z-Isoleucinamide**, Deuterated Dimethyl Sulfoxide (DMSO- $d_6$ ) is an excellent choice. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds slows the exchange of labile N-H protons, making them sharp and observable in the  $^1\text{H}$  NMR spectrum. This is crucial for identifying the amide and carbamate N-H signals, which are key structural markers.

A comprehensive NMR analysis involves a suite of experiments. A standard 1D  $^1\text{H}$  NMR provides initial information on proton environments and their couplings, while a 1D  $^{13}\text{C}$  NMR (typically proton-decoupled) reveals the number of unique carbon environments.<sup>[2]</sup> For unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy), which shows  $^1\text{H}$ - $^1\text{H}$  couplings, and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation), which correlates directly bonded  $^1\text{H}$ - $^{13}\text{C}$  pairs, are indispensable.<sup>[3]</sup>

## Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of **Phenyl L-Z-Isoleucinamide** in 0.6 mL of DMSO- $d_6$ . Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for  $^1\text{H}$ .
- 1D  $^1\text{H}$  NMR Acquisition:
  - Acquire a standard proton spectrum with a spectral width covering -1 to 12 ppm.
  - Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.
- 1D  $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum with a spectral width covering 0 to 200 ppm.
  - Reference the spectrum to the DMSO- $d_6$  solvent peak at ~39.5 ppm.<sup>[4]</sup>
- 2D NMR Acquisition (COSY & HSQC):
  - Acquire a gradient-enhanced COSY experiment to establish proton-proton correlations.

- Acquire a gradient-enhanced HSQC experiment to correlate protons with their directly attached carbons.

## Data Presentation: Predicted NMR Shifts

The following tables summarize the expected chemical shifts based on the known structure and data from similar compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (in DMSO-d<sub>6</sub>)

Proton(s)	Environment	Predicted Shift (ppm)	Multiplicity
<b>N-H (amide)</b>	<b>Phenylamide</b>	<b>~10.0</b>	<b>s</b>
N-H (carbamate)	Z-group	~7.5 - 8.0	d
Aromatic	Phenylamide & Benzyl	~7.0 - 7.6	m
CH <sub>2</sub> (benzyl)	Z-group	~5.1	s
α-CH	Isoleucine	~4.2 - 4.4	m
β-CH	Isoleucine	~1.8 - 2.0	m
γ-CH <sub>2</sub>	Isoleucine	~1.1 - 1.5	m
γ-CH <sub>3</sub>	Isoleucine	~0.9	d

| δ-CH<sub>3</sub> | Isoleucine | ~0.85 | t |

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>)

Carbon(s)	Environment	Predicted Shift (ppm)
C=O (amide)	Phenylamide	~172
C=O (carbamate)	Z-group	~156
Aromatic	Phenylamide & Benzyl	~120 - 140
CH <sub>2</sub> (benzyl)	Z-group	~66
α-C	Isoleucine	~58
β-C	Isoleucine	~37
γ-C (CH <sub>2</sub> )	Isoleucine	~25
γ-C (CH <sub>3</sub> )	Isoleucine	~15

| δ-C (CH<sub>3</sub>) | Isoleucine | ~11 |

Note: The differentiation between the (2S,3S)-isoleucine and the (2S,3R)-allo-isoleucine diastereomers can be confirmed by subtle but distinct differences in the chemical shifts and coupling constants of the α- and β-protons and carbons.[7][8][9]

## Chapter 3: Infrared (IR) Spectroscopy: Identifying Key Bonds

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

### Expertise & Causality: Interpreting Amide and Carbamate Signals

For **Phenyl L-Z-Isoleucinamide**, the IR spectrum will be dominated by signals from the secondary amide and the carbamate moieties.[10] Both contain N-H and C=O bonds, but their vibrational frequencies will differ slightly due to their distinct electronic environments. The secondary amide N-H stretch typically appears as a single, sharp peak, while the C=O stretch is very strong.[11] The carbamate group also shows characteristic C=O and C-O stretching

frequencies.[12] The presence of aromatic rings will be confirmed by C=C stretching and C-H bending vibrations.[13]

Phenyl L-Z-Isoleucinamide					
Secondary Amide	Carbamate	Aromatic Rings	Aliphatic C-H		
Key IR Absorptions					
-3300 cm <sup>-1</sup> (N-H Stretch)	-1700 cm <sup>-1</sup> (C=O, Carbamate)	-1650 cm <sup>-1</sup> (C=O, Amide I)	-1540 cm <sup>-1</sup> (N-H Bend, Amide II)	-1600, -1495 cm <sup>-1</sup> (C=C Stretch)	2850-3000 cm <sup>-1</sup> (C-H Stretch)

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups to IR peaks.

## Experimental Protocol: FTIR Analysis

- **Sample Preparation:** Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline **Phenyl L-Z-Isoleucinamide** powder directly onto the ATR crystal.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample using the anvil to ensure good contact.
  - Collect the sample spectrum over a range of 4000 to 400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Data Presentation: Expected IR Absorption Bands

Table 3: Key IR Absorption Frequencies

Frequency (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
~3300	N-H Stretch	Secondary Amide & Carbamate	Medium-Strong
3030-3100	C-H Stretch	Aromatic	Medium
2850-2970	C-H Stretch	Aliphatic (Isoleucine)	Medium
~1700	C=O Stretch	Carbamate (Z-group)	Strong
~1650	C=O Stretch (Amide I)	Secondary Amide	Strong
~1540	N-H Bend (Amide II)	Secondary Amide	Strong

| 1600, 1495 | C=C Stretch | Aromatic Rings | Medium, Variable |

The presence of two distinct C=O bands (~1700 and ~1650 cm<sup>-1</sup>) and a sharp N-H stretch around 3300 cm<sup>-1</sup> provides a definitive fingerprint for the protected amino acid amide structure.

[14]

## Chapter 4: Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, details about its substructures. This data is essential for confirming the molecular formula and corroborating the connectivity determined by NMR.

### Expertise & Causality: Choosing the Right Technique

Electrospray Ionization (ESI) is the preferred method for a molecule like **Phenyl L-Z-Isoleucinamide**. It is a "soft" ionization technique that typically produces the protonated molecular ion, [M+H]<sup>+</sup>, with minimal fragmentation. This allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the mass with enough accuracy (typically < 5 ppm) to confirm the elemental composition (C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>).

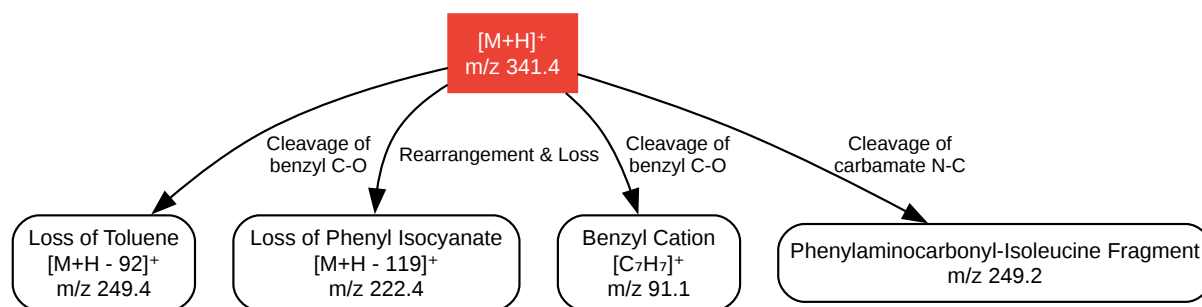
Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation.[15] By selecting the  $[M+H]^+$  ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is characteristic of the molecule's structure.[16][17]

## Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10  $\mu\text{g/mL}$  in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
- **Instrument Setup:** Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
- **MS Acquisition (Full Scan):**
  - Infuse the sample or inject it via LC.
  - Acquire a full scan mass spectrum in positive ion mode over an  $m/z$  range of 100-500.
  - The expected  $[M+H]^+$  ion should appear at  $m/z$  341.42.
- **MS/MS Acquisition (Product Ion Scan):**
  - Set the mass spectrometer to isolate the precursor ion at  $m/z$  341.4.
  - Apply collision energy to induce fragmentation.
  - Acquire the product ion spectrum to observe the fragment ions.

## Data Presentation: Predicted Fragmentation Pattern

The fragmentation of peptide-like molecules in CID is well-understood and typically involves cleavage of the amide bonds.



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

## Chapter 5: Chiroptical Spectroscopy: Confirming Absolute Stereochemistry

While NMR can distinguish between diastereomers, Circular Dichroism (CD) spectroscopy is the definitive technique for confirming the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light.

### Expertise & Causality: Probing Chiral Centers

**Phenyl L-Z-Isoleucinamide** has two chiral centers at the  $\alpha$  and  $\beta$  carbons of the isoleucine residue. Furthermore, it contains two aromatic chromophores (the phenyl and benzyl groups) which, when held in a chiral environment, will produce distinct signals in the near-UV region (250-320 nm).[18] The specific shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of these groups, providing a fingerprint of the (2S,3S) configuration. The interaction of the aromatic rings can lead to exciton coupling, resulting in characteristic bisignate Cotton effects.[19]

### Experimental Protocol: CD Spectroscopy

- **Sample Preparation:** Prepare a solution of known concentration (e.g., 0.1-1.0 mg/mL) in a transparent solvent such as methanol or acetonitrile.
- **Instrument Setup:** Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas, especially for far-UV measurements.

- Data Acquisition:
  - Use a quartz cuvette with a 1 mm or 1 cm path length.
  - Record a baseline spectrum with the solvent alone.
  - Record the sample spectrum from ~320 nm to 200 nm.
- Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically reported in units of molar ellipticity ( $[\theta]$ ).

## Expected Results

For an L-amino acid derivative, characteristic CD signals are expected. The aromatic side chains of the phenyl and benzyl groups will produce signals in the near-UV range (255-290 nm).[20] The overall spectral signature will be compared to literature data for similar Z-protected L-isoleucine compounds or computational predictions to confirm the absolute (2S,3S) stereochemistry.[21]

## Conclusion

The structural elucidation of **Phenyl L-Z-Isoleucinamide** is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic techniques. NMR spectroscopy defines the covalent framework, IR spectroscopy confirms the presence of essential functional groups, mass spectrometry validates the molecular formula and provides substructural clues, and circular dichroism provides the final, unambiguous confirmation of its absolute stereochemistry. This comprehensive, self-validating approach exemplifies the rigor required in modern chemical and pharmaceutical sciences, ensuring that the molecule taken forward for further study is known with the highest possible degree of certainty.

## References

- Novak, I., & Rusu, O. (2010). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. *The Journal of Physical Chemistry A*. Available at: [\[Link\]](#)
- Ueda, T., et al. (2022). <sup>13</sup>C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. *MDPI*. Available

at: [\[Link\]](#)

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (2009). Supplementary Information for a chemical communication. Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). Supplementary Information detailing NMR data for various organic compounds. Royal Society of Chemistry.
- LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Bossa, J. B., et al. (2014). Carbamic acid and carbamate formation in NH<sub>3</sub>:CO<sub>2</sub> ices-UV irradiation versus thermal processes. Astronomy & Astrophysics. Available at: [\[Link\]](#)
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [\[Link\]](#)
- Li, L., et al. (2011). A Mass Spectrometry-Based Method to Screen for  $\alpha$ -Amidated Peptides. PMC. Available at: [\[Link\]](#)
- Tunga, R., & Kumar, A. (2018). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. Available at: [\[Link\]](#)
- AA Blocks. (n.d.). **Phenyl L-Z-Isoleucinamide** | 134015-93-3. AA Blocks. Available at: [\[Link\]](#)
- Wessjohann, L. A., & Westermann, B. (2003). 7.5 High Resolution NMR Spectroscopy. Thieme Chemistry. This source discusses advanced NMR techniques for peptide analysis.
- Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC. Available at: [\[Link\]](#)
- Berger, S. (1999). <sup>15</sup>N NMR chemical shifts of amino acid derivatives. ResearchGate. Available at: [\[Link\]](#)

- Steelyard Analytics, Inc. (2020). <sup>13</sup>C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at: [\[Link\]](#)
- van der Oest, C., et al. (2020). Amino Acid Profiling from Fingerprints Using Amide Stationary-Phase UPLC-MS. Springer Protocols. Available at: [\[Link\]](#)
- Crich, D., & Le Maho, S. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Available at: [\[Link\]](#)
- Bilynskyi, M. M., et al. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. Available at: [\[Link\]](#)
- Todoroki, Y., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. Available at: [\[Link\]](#)
- Zhang, Y., et al. (2011). A novel oxalic amide-linked bisporphyrinate for chiral recognition of amino acid ethyl esters. Dalton Transactions. Available at: [\[Link\]](#)
- PubChem. (n.d.). L-Phenylalanyl-L-isoleucine. National Institutes of Health. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supplementary Information for a research article. Rsc.org.
- Czajlik, A., et al. (2025). Near-UV Circular Dichroism and Second-Derivative Fluorescence Spectroscopy as Complementary Tools for Studying Ligand–Albumin Interactions. MDPI. Available at: [\[Link\]](#)
- Smith, D. G., & Jones, G. A. (2013). Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions. Springer Protocols. Available at: [\[Link\]](#)
- Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [\[Link\]](#)
- Strickland, E. H. (1972). High-resolution circular dichroism of N-acetyl-L-phenylalaninamide: Solvent effects. Scilit. Available at: [\[Link\]](#)

- Crich, D., & Le Maho, S. (2017). NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. ResearchGate. Available at: [\[Link\]](#)
- Armishaw, C., et al. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst. Available at: [\[Link\]](#)
- Wysocki, V. H., & Resing, K. A. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. This textbook chapter provides a foundational understanding of mass spectrometry principles.
- Adler-Abramovich, L., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate. Available at: [\[Link\]](#)
- Armishaw, C., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. University of Bristol Research Portal. Available at: [\[Link\]](#)
- Crich, D., & Le Maho, S. (2017). Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. ResearchGate. Available at: [\[Link\]](#)
- LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Pluhařová, E., et al. (2010). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. MDPI. Available at: [\[Link\]](#)
- PubChem. (n.d.). L-Isoleucinamide. National Institutes of Health. Available at: [\[Link\]](#)
- Chemistry Steps. (2025). <sup>13</sup>C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [\[Link\]](#)
- Wiechert, W., et al. (2001). Fragment Formula Calculator (FFC): Determination of Chemical Formulas for Fragment Ions in Mass Spectrometric Data. PMC. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Phenyl L-Z-Isoleucinamide - \[sigmaaldrich.com\]](#)
- [2. 13C Carbon NMR Spectroscopy - Chemistry Steps \[chemistrysteps.com\]](#)
- [3. Thieme E-Books & E-Journals \[thieme-connect.de\]](#)
- [4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI \[mdpi.com\]](#)
- [5. rsc.org \[rsc.org\]](#)
- [6. rsc.org \[rsc.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [11. chem.libretexts.org \[chem.libretexts.org\]](#)
- [12. pubs.aip.org \[pubs.aip.org\]](#)
- [13. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Interpreting Infrared Spectra - Specac Ltd \[specac.com\]](#)
- [15. A Mass Spectrometry-Based Method to Screen for  \$\alpha\$ -Amidated Peptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. youtube.com \[youtube.com\]](#)
- [17. chem.libretexts.org \[chem.libretexts.org\]](#)
- [18. mdpi.com \[mdpi.com\]](#)
- [19. researchgate.net \[researchgate.net\]](#)

- [20. scilit.com \[scilit.com\]](#)
- [21. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Introduction: The Imperative for Rigorous Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3098631/docs#introduction-the-imperative-for-rigorous-structural-elucidation\]](https://www.benchchem.com/product/b3098631/docs#introduction-the-imperative-for-rigorous-structural-elucidation)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)